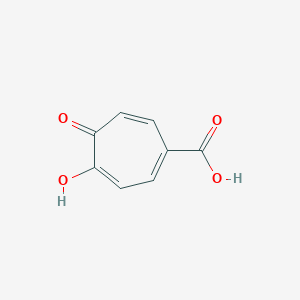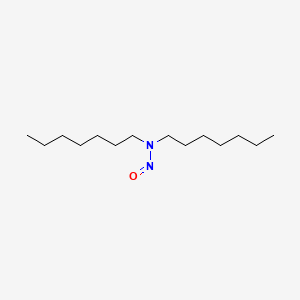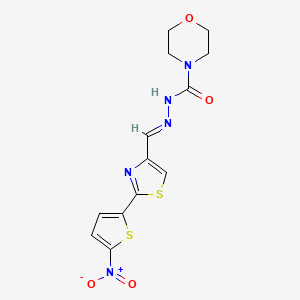
Morpholinecarboxylic acid, ((2-(5-nitro-2-thienyl)-4-thiazolyl)methylene)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholinecarboxylic acid, ((2-(5-nitro-2-thienyl)-4-thiazolyl)methylene)hydrazide is a complex organic compound that features a morpholine ring, a thiazole ring, and a nitrothiophene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of morpholinecarboxylic acid, ((2-(5-nitro-2-thienyl)-4-thiazolyl)methylene)hydrazide typically involves the reaction of 5-nitro-2-thiophenecarboxaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with morpholinecarboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Morpholinecarboxylic acid, ((2-(5-nitro-2-thienyl)-4-thiazolyl)methylene)hydrazide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The thiazole ring can participate in electrophilic substitution reactions.
Condensation: The hydrazide group can react with aldehydes and ketones to form hydrazones.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, electrophiles for substitution reactions, and aldehydes or ketones for condensation reactions. The conditions often involve the use of organic solvents and may require heating or the use of catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while condensation with an aldehyde would form a hydrazone.
Applications De Recherche Scientifique
Morpholinecarboxylic acid, ((2-(5-nitro-2-thienyl)-4-thiazolyl)methylene)hydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as an antimicrobial and anticancer agent.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of morpholinecarboxylic acid, ((2-(5-nitro-2-thienyl)-4-thiazolyl)methylene)hydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The thiazole ring can participate in binding interactions with proteins, potentially inhibiting their function. The exact molecular pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Nitro-2-thiophenecarboxaldehyde: A precursor in the synthesis of the compound.
Thiosemicarbazide: Another precursor used in the synthesis.
Morpholine: A related compound with a similar ring structure.
Uniqueness
Morpholinecarboxylic acid, ((2-(5-nitro-2-thienyl)-4-thiazolyl)methylene)hydrazide is unique due to its combination of a morpholine ring, a thiazole ring, and a nitrothiophene group.
Propriétés
Numéro CAS |
56527-69-6 |
|---|---|
Formule moléculaire |
C13H13N5O4S2 |
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
N-[(E)-[2-(5-nitrothiophen-2-yl)-1,3-thiazol-4-yl]methylideneamino]morpholine-4-carboxamide |
InChI |
InChI=1S/C13H13N5O4S2/c19-13(17-3-5-22-6-4-17)16-14-7-9-8-23-12(15-9)10-1-2-11(24-10)18(20)21/h1-2,7-8H,3-6H2,(H,16,19)/b14-7+ |
Clé InChI |
BRICZLBMMJDMGE-VGOFMYFVSA-N |
SMILES isomérique |
C1COCCN1C(=O)N/N=C/C2=CSC(=N2)C3=CC=C(S3)[N+](=O)[O-] |
SMILES canonique |
C1COCCN1C(=O)NN=CC2=CSC(=N2)C3=CC=C(S3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



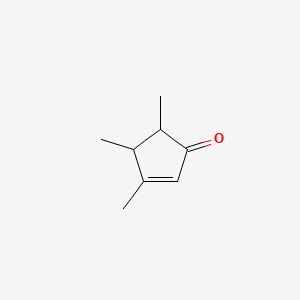
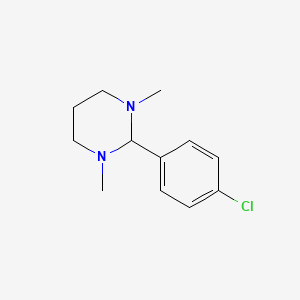
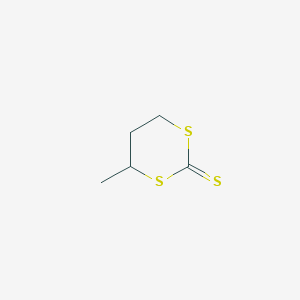
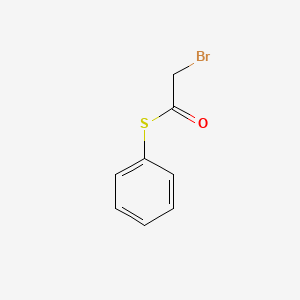
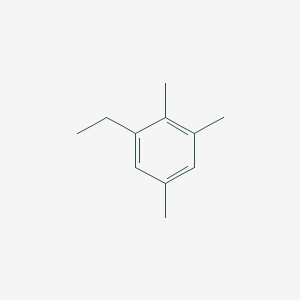
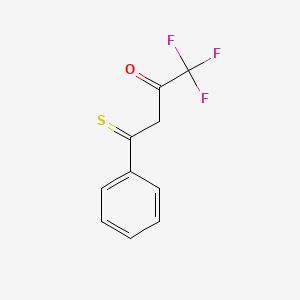
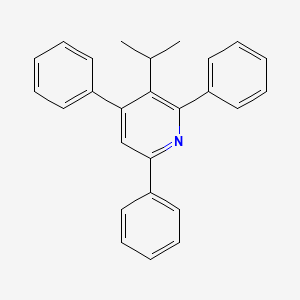
![Propanedinitrile, [1-(2-thienyl)propylidene]-](/img/structure/B14631348.png)
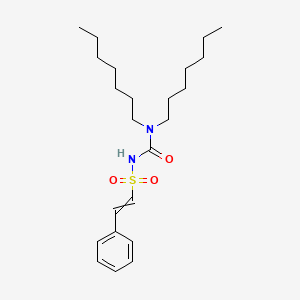
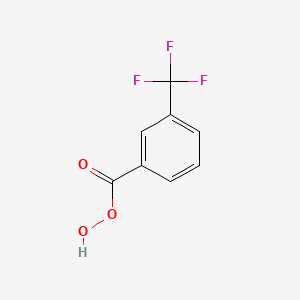
![2,2'-[1,2-Phenylenebis(oxy)]diphenol](/img/structure/B14631355.png)
